
4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is an organic compound with the molecular formula C24H25NO2. It is a rare and unique chemical often used in early discovery research. This compound is part of a collection of chemicals provided by Sigma-Aldrich for research purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves several steps. One common method includes the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by Pd(dppf)Cl2 and involves the use of 4-tert-butylphenyl boronic acid, K2CO3, and i-PrOH as reagents . The reaction mixture is stirred under reflux conditions for approximately 26 hours, resulting in a yield of 82.1% with a purity of 99% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to maintain high purity and yield.
化学反応の分析
Types of Reactions
4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, similar compounds often interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Uniqueness
4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific structure, which includes both a tert-butylphenyl group and a tetrahydroacridinecarboxylate moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specialized research applications.
特性
CAS番号 |
853317-75-6 |
|---|---|
分子式 |
C24H25NO2 |
分子量 |
359.5 g/mol |
IUPAC名 |
(4-tert-butylphenyl) 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C24H25NO2/c1-24(2,3)16-12-14-17(15-13-16)27-23(26)22-18-8-4-6-10-20(18)25-21-11-7-5-9-19(21)22/h4,6,8,10,12-15H,5,7,9,11H2,1-3H3 |
InChIキー |
UACWREFABLXUNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


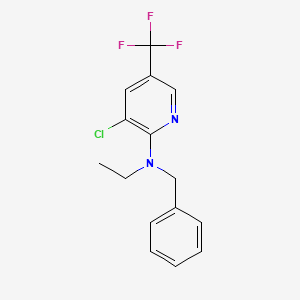
![1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
![2-(4-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11830915.png)
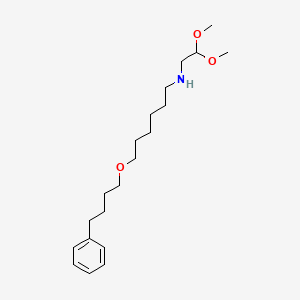
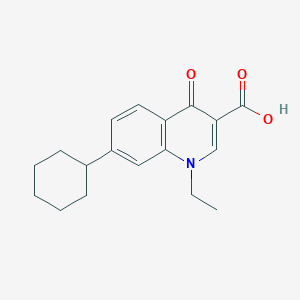

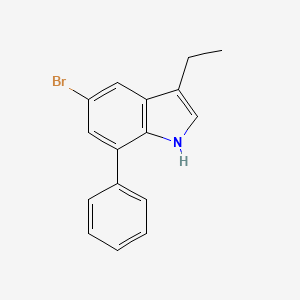
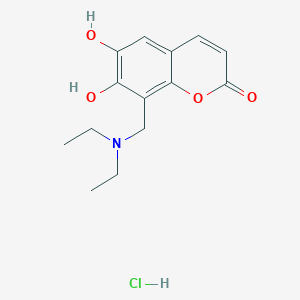
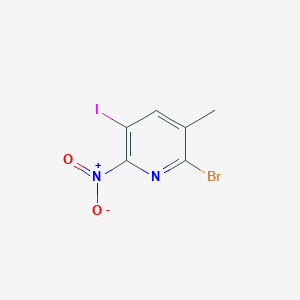
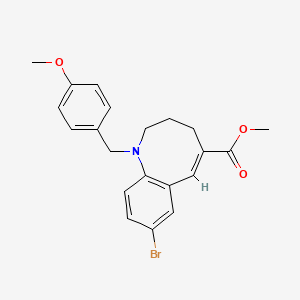

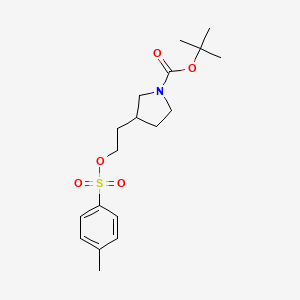

![[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11830966.png)
